tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
CAS No.: 193206-49-4
Cat. No.: VC20899289
Molecular Formula: C9H21N3O2
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193206-49-4 |
---|---|
Molecular Formula | C9H21N3O2 |
Molecular Weight | 203.28 g/mol |
IUPAC Name | tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate |
Standard InChI | InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) |
Standard InChI Key | KQXGYFNJIMVFDT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNCCN |
Canonical SMILES | CC(C)(C)OC(=O)NCCNCCN |
Introduction
Chemical Identity and Properties
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a modified diethylenetriamine with a tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amino groups. Its structure consists of a linear diethylenetriamine backbone with one primary amine selectively protected by a Boc group.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
CAS Number | 193206-49-4 |
Molecular Formula | C9H21N3O2 |
Molecular Weight | 203.28 g/mol |
IUPAC Name | tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate |
Standard InChI | InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) |
Standard InChIKey | KQXGYFNJIMVFDT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNCCN |
PubChem Compound | 3621142 |
These identification parameters provide essential information for researchers seeking to work with this compound, ensuring proper identification and characterization in experimental contexts. |
Synthetic Approaches
General Synthetic Strategy
The synthesis of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate typically follows a selective protection strategy of diethylenetriamine. The key challenge in this synthesis is achieving selective mono-protection of one terminal amine while leaving the other amino groups unprotected.
A common approach to synthesize this compound involves the controlled reaction of diethylenetriamine with di-tert-butyl dicarbonate (Boc2O) under dilute conditions to favor mono-protection. This strategy relies on the statistical distribution of the protecting group, with careful control of stoichiometry and reaction conditions to maximize yield of the desired mono-protected product .
Alternative Synthesis Methods
Recent advances in synthetic methodology have explored greener approaches to Boc protection. For instance, the use of heterogeneous catalysts such as sulfonated reduced graphene oxide (SrGO) has been investigated for the chemoselective Boc protection of amines under metal-free and solvent-free conditions. These approaches offer potential advantages in terms of environmental impact, reaction efficiency, and selectivity .
Applications in Chemical Research
Role in Peptide Synthesis
tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and similar Boc-protected polyamines serve as valuable building blocks in peptide synthesis. The Boc protecting group is compatible with Fmoc-mediated solid-phase synthesis, making these compounds particularly useful in orthogonal protection strategies. This selective protection approach allows for the stepwise construction of complex peptide structures with precise control over the reaction sequence .
Applications in Polymer Chemistry
One of the significant applications of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is in the synthesis of asymmetrically branched sequence-defined poly/oligo(amidoamines) (PAAs). These materials are of growing interest in the field of precision polymers, where exact control over the polymer architecture is required.
Research has demonstrated that versatile diethylenetriamine building blocks bearing orthogonal protecting groups, such as Fmoc/Boc and Fmoc/Alloc, can be used to expand linear PAA synthesis to create asymmetrically branched structures. This approach allows for the generation of complex polymer architectures with controlled branching and functionalization .
Peptide Nucleic Acid (PNA) Chemistry
The compound plays a role in peptide nucleic acid (PNA) chemistry, particularly in the development of modified PNA backbones. PNAs are DNA/RNA mimics that have applications in genetic diagnostics, antisense therapy, and molecular biology tools. The Boc-protected diethylenetriamine derivatives serve as precursors in the synthesis of modified PNA monomers, contributing to the advancement of this important class of biomolecular tools .
Research Applications and Findings
Synthetic Building Block Applications
Future Research Directions
The continued exploration of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate and related compounds promises to yield new insights and applications in several areas:
-
Development of more efficient and selective synthesis methods
-
Expansion of applications in precision polymer chemistry
-
Investigation of potential biological activities
-
Utilization in more complex molecular architectures for materials science Ongoing research in these areas will likely enhance our understanding of this compound's utility and unveil new applications in chemical synthesis and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume